2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid, also known as (S)-2-amino-3-(1-methyl-1H-indol-7-yl)propanoic acid, is a compound that belongs to the class of amino acids. It is characterized by the presence of an indole moiety, which is a common structure in many biologically active compounds, particularly in the realm of neurotransmitters and hormones. This compound has garnered attention for its potential applications in scientific research, particularly in neurobiology and pharmacology.
The synthesis of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid can be achieved through several methodologies, typically involving the reaction of indole derivatives with appropriate amino acids or their precursors.
Technical Details:
The molecular structure of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid features:
Data:
N[C@@H](Cc1c[nH]c2ccc(C)cc12)C(=O)O
A visual representation can be derived from computational chemistry software, depicting the spatial arrangement of atoms.
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid can participate in various chemical reactions typical of amino acids, including:
Technical Details:
These reactions are often facilitated by specific catalysts or under particular conditions that promote reactivity without degrading the indole structure.
The mechanism of action for 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid primarily involves its role as a neurotransmitter precursor or modulator. It is suggested that this compound may influence serotonin pathways due to its structural similarity to tryptophan.
Research indicates that compounds with indole structures can interact with serotonin receptors, potentially leading to various physiological effects such as mood regulation and neuroprotection.
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid has several applications in scientific research:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0